molecular formula C14H14N4O4S B2707962 2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893951-62-7

2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2707962
CAS No.: 893951-62-7
M. Wt: 334.35
InChI Key: ZVUNMSBRPRWMRQ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a 4-nitrophenyl group at position 2 and a methoxy-substituted acetamide moiety at position 2. The 4-nitrophenyl group introduces electron-withdrawing properties, while the methoxy group may enhance solubility. A 2023 patent highlights its role as an autotaxin inhibitor, a target implicated in cancer and fibrosis .

Properties

IUPAC Name

2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-22-6-13(19)15-14-11-7-23-8-12(11)16-17(14)9-2-4-10(5-3-9)18(20)21/h2-5H,6-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUNMSBRPRWMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the methoxy and nitrophenyl groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the acetamide group, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Due to its potential biological activity, it is being investigated for its therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of signaling pathways, or interaction with cellular components, resulting in the observed biological activity.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Cores: The thienopyrazole core in the target compound is distinct from thiadiazole (), benzo[d]oxazol (), and simple phenyl systems ().
  • Substituent Effects : The 4-nitrophenyl group is shared with compounds in and , suggesting a role in electron-deficient interactions. The methoxy group in the target and compound 1g () may improve solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ).
  • Synthesis Yields : Yields for analogs range from 67% () to 75.75% (), though data for the target compound is unavailable .

Physicochemical Properties

  • Melting Points : The target’s melting point is unreported, but analogs range from 123°C () to 210.8°C (), reflecting variations in molecular symmetry and intermolecular forces (e.g., H-bonding in benzo[d]oxazol derivatives) .
  • Spectral Data :
    • NMR : and report methoxy (~δ 3.89 ppm) and nitro group signals (~δ 8.07–8.17 ppm), aligning with expected shifts for the target compound .
    • IR : Nitro stretches (~1543–1338 cm⁻¹ in ) and carbonyl peaks (~1712 cm⁻¹) are consistent across acetamide derivatives .

Biological Activity

2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the following components:

  • Thieno[3,4-c]pyrazole core
  • Methoxy and nitrophenyl substituents
  • Acetamide functional group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Specific methods include:

  • Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of the methoxy and nitrophenyl groups via electrophilic aromatic substitution.
  • Final acetamide formation through amide coupling reactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Thieno derivatives have shown activity against various Gram-positive and Gram-negative bacteria. Studies demonstrate that these compounds disrupt bacterial cell wall synthesis and protein production .

Anticancer Properties

Several studies have explored the anticancer potential of thieno derivatives. This compound may inhibit cancer cell proliferation through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cancer progression.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell growth.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive species that interact with cellular targets .
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes leading to cell death.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of thieno derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives .
  • Anticancer Research : A recent investigation into thieno compounds demonstrated that they could reduce the viability of breast cancer cells by over 50% at concentrations of 10 µM after 48 hours of treatment .

Data Table: Biological Activities

Activity TypeTest Organism/CellsConcentration (µg/mL)Efficacy (%)
AntibacterialStaphylococcus aureus32100
AntibacterialEscherichia coli3290
AnticancerBreast cancer cells10>50

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